
(E)-Dimethyl 2-chlorofumarate
Overview
Description
(E)-Dimethyl 2-chlorofumarate is a chemical compound that belongs to the class of fumarates. It is an important intermediate in the synthesis of various organic compounds. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications.
Mechanism of Action
The mechanism of action of (E)-Dimethyl 2-chlorofumarate is not yet fully understood. However, it is believed to act as an electrophilic reagent due to the presence of the electron-withdrawing chlorine atom. It can react with nucleophiles, such as amines and alcohols, to form adducts. (E)-Dimethyl 2-chlorofumarate has also been shown to undergo Michael addition reactions with various nucleophiles.
Biochemical and Physiological Effects
(E)-Dimethyl 2-chlorofumarate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-Dimethyl 2-chlorofumarate in lab experiments include its low toxicity and high reactivity. It can be easily synthesized on a large scale and is readily available. However, its limitations include its sensitivity to moisture and air, which can affect its reactivity. It also requires careful handling due to its corrosive nature.
Future Directions
There are several future directions for the use of (E)-Dimethyl 2-chlorofumarate in scientific research. One potential application is its use as a reagent in the synthesis of novel organic compounds. It can also be used as a starting material for the synthesis of biologically active compounds, such as antitumor agents. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Conclusion
(E)-Dimethyl 2-chlorofumarate is an important intermediate in the synthesis of various organic compounds. It has gained significant attention in scientific research due to its unique chemical properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (E)-Dimethyl 2-chlorofumarate have been discussed in this paper. Further studies are needed to fully explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
(E)-Dimethyl 2-chlorofumarate can be synthesized through a two-step reaction. In the first step, maleic anhydride is reacted with methanol in the presence of a catalyst to form dimethyl maleate. In the second step, dimethyl maleate is reacted with thionyl chloride and hydrogen chloride to form (E)-Dimethyl 2-chlorofumarate. This synthesis method has been widely used in the production of (E)-Dimethyl 2-chlorofumarate on a commercial scale.
Scientific Research Applications
(E)-Dimethyl 2-chlorofumarate has been extensively studied for its potential applications in scientific research. It has been used as a key intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. In addition, (E)-Dimethyl 2-chlorofumarate has been used as a reagent in organic synthesis, such as in the synthesis of α,β-unsaturated esters and amides.
properties
IUPAC Name |
dimethyl (Z)-2-chlorobut-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXGXXYXSAMWBM-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)OC)\Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031539 | |
| Record name | Dimethyl 2-chlorofumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5331-33-9 | |
| Record name | 1,4-Dimethyl (2Z)-2-chloro-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5331-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedioic acid, 2-chloro-, dimethyl ester, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC2275 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2-chlorofumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate](/img/structure/B7687898.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7687902.png)
![N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7687908.png)
![3-(2,5-dimethoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687918.png)
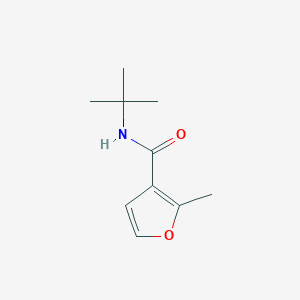


![2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7687950.png)
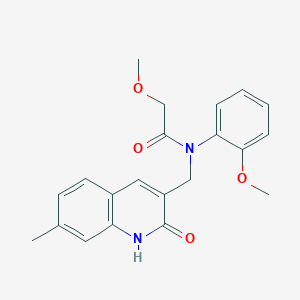
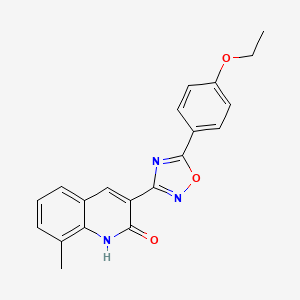
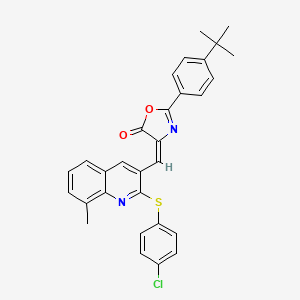

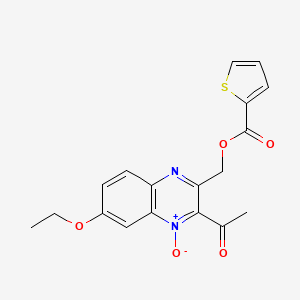
![N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7688002.png)